molecular formula C23H23N3O3S B4558974 2-[benzenesulfonyl(methyl)amino]-N-(9-ethylcarbazol-3-yl)acetamide

2-[benzenesulfonyl(methyl)amino]-N-(9-ethylcarbazol-3-yl)acetamide

Cat. No.: B4558974
M. Wt: 421.5 g/mol
InChI Key: ZGYZZRYGPSCETG-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl(methyl)amino]-N-(9-ethylcarbazol-3-yl)acetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl(methyl)amino]-N-(9-ethylcarbazol-3-yl)acetamide typically involves multiple steps, starting from the appropriate carbazole and benzenesulfonyl chloride derivatives. The general synthetic route includes:

    Formation of the Carbazole Derivative: The starting material, 9-ethylcarbazole, is synthesized through alkylation of carbazole with ethyl bromide in the presence of a base such as potassium carbonate.

    Sulfonylation Reaction: The carbazole derivative is then reacted with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide intermediate.

    Acetylation: The final step involves the acetylation of the sulfonamide intermediate with chloroacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl(methyl)amino]-N-(9-ethylcarbazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-[benzenesulfonyl(methyl)amino]-N-(9-ethylcarbazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl(methyl)amino]-N-(9-ethylcarbazol-3-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells.

    Pathways Involved: The inhibition of carbonic anhydrase IX affects the glycolytic pathway, which is crucial for the survival of hypoxic tumor cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[benzenesulfonyl(methyl)amino]-N-(9-ethylcarbazol-3-yl)acetamide stands out due to its unique combination of a carbazole moiety and a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for anticancer research.

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(9-ethylcarbazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-3-26-21-12-8-7-11-19(21)20-15-17(13-14-22(20)26)24-23(27)16-25(2)30(28,29)18-9-5-4-6-10-18/h4-15H,3,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYZZRYGPSCETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CN(C)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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